5-Methyl-4-phenyl-2-pyrimidinethiol
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Overview
Description
5-Methyl-4-phenyl-2-pyrimidinethiol: is a chemical compound with the molecular formula C11H10N2S and a molecular weight of 202.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-phenyl-2-pyrimidinethiol typically involves the cyclization of appropriate precursors. One common method is the [3+3] cyclization process, where a three-carbon fragment reacts with a three-carbon fragment containing a nitrogen and sulfur atom . Another approach is the [4+2] cyclization, where a four-carbon fragment reacts with a two-carbon fragment . These reactions are often carried out under controlled conditions, such as specific temperatures and the presence of catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the manufacturer and the intended application of the compound .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-4-phenyl-2-pyrimidinethiol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
5-Methyl-4-phenyl-2-pyrimidinethiol has numerous applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including its role as an antioxidant and anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Methyl-4-phenyl-2-pyrimidinethiol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to various biological effects. For example, it may inhibit the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α . Additionally, it can modulate oxidative processes within cells, contributing to its antioxidant properties .
Comparison with Similar Compounds
5-Phenyl-2-pyrimidinethiol: Similar structure but lacks the methyl group at the 5-position.
4-Phenyl-2-pyrimidinethiol: Similar structure but lacks the methyl group at the 5-position and the phenyl group at the 4-position.
Uniqueness: 5-Methyl-4-phenyl-2-pyrimidinethiol is unique due to the presence of both a methyl group at the 5-position and a phenyl group at the 4-position. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
5-methyl-6-phenyl-1H-pyrimidine-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S/c1-8-7-12-11(14)13-10(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFDJFDQEJGFDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=S)N=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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